molecular formula C7H12BNO3 B11917522 (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid

(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid

Cat. No.: B11917522
M. Wt: 168.99 g/mol
InChI Key: BMKJFIHREPUFTM-UHFFFAOYSA-N
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Description

(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative featuring a pyrrole ring substituted with a 3-hydroxypropyl group at the 1-position and a boronic acid moiety at the 3-position. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metal catalysts .

Properties

Molecular Formula

C7H12BNO3

Molecular Weight

168.99 g/mol

IUPAC Name

[1-(3-hydroxypropyl)pyrrol-3-yl]boronic acid

InChI

InChI=1S/C7H12BNO3/c10-5-1-3-9-4-2-7(6-9)8(11)12/h2,4,6,10-12H,1,3,5H2

InChI Key

BMKJFIHREPUFTM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1)CCCO)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrrole with a boronic acid or boronate ester under mild conditions . This reaction is known for its functional group tolerance and high efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics Reference
This compound 3-Hydroxypropyl, boronic acid C7H12BNO3 168.99* Hydrophilic due to -OH; moderate steric hindrance. Potential for biomedical applications. Inferred
(1-Triisopropylsilyl-1H-pyrrol-3-yl)boronic acid Triisopropylsilyl, boronic acid C13H26BNO2Si 283.25 Bulky silyl group enhances stability; used in cross-coupling (40% yield in reactions) .
(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid Isopropyl, trifluoromethyl, boronic acid C7H11BF3N2O2 227.08 High structural similarity (0.90); electron-withdrawing CF3 group may enhance reactivity .
[(3R)-3-Hydroxy-3-phenylpropyl]boronic acid 3-Hydroxy-3-phenylpropyl, boronic acid C9H13BO3 180.01 Chiral center; phenyl group introduces aromatic interactions .
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid Cyclopropylsulfonyl, boronic acid C6H9BN2O4S 216.03 Sulfonyl group increases polarity; potential for enzyme inhibition .

*Calculated based on molecular formula.

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